4-(Benzyloxy)phenyl 2-chlorobenzoate
Description
Properties
Molecular Formula |
C20H15ClO3 |
|---|---|
Molecular Weight |
338.8g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C20H15ClO3/c21-19-9-5-4-8-18(19)20(22)24-17-12-10-16(11-13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
UQSRIVDYEKEWHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Bioactivity
- (4-Oxo-2-thioxothiazolidin-5-ylidene)methyl Analog (IC₅₀ = 1.82 µM) : This structurally related compound, bearing a 2-chlorobenzoate group, exhibits potent aldose reductase (ALR) inhibition (IC₅₀ = 1.82 µM), comparable to the reference drug Sorbinil (IC₅₀ = 1.32 µM). The 2-chloro substituent’s electron-withdrawing nature enhances binding affinity to the ALR active site .
- 4-Chloro Derivative (IC₅₀ = 5.89 µM) : Substituting chlorine at the 4th position reduces activity by ~3-fold, highlighting the importance of substituent positioning .
- 2,4-Dichloro Derivative (IC₅₀ = 12.5 µM) : Additional chlorine at the 4th position further diminishes activity, likely due to steric hindrance or unfavorable electronic interactions .
Functional Group Variations
- Benzoylmethyl 4-Chlorobenzoate : The absence of a benzyloxy group simplifies the structure but may limit π-π stacking interactions critical for stability in crystalline forms .
Physicochemical Properties
- Crystal Structure : Derivatives like 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate form stable crystalline lattices via hydrogen bonding and van der Waals interactions, as confirmed by X-ray diffraction .
- Thermal Stability: Electron-withdrawing groups (e.g., 2-Cl) enhance thermal stability compared to electron-donating groups (e.g., 4-methoxy in 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate) .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(Benzyloxy)phenyl 2-chlorobenzoate in laboratory settings?
- Methodological Answer : Follow OSHA HazCom 2012 guidelines, including:
- Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact .
- Ensure proper ventilation and avoid inhalation of vapors. Store in sealed containers in dry, ventilated areas .
- In case of accidental release, use dry sand or chemical-resistant absorbents to contain spills and prevent environmental contamination .
Q. How is this compound synthesized, and what reaction conditions optimize yield?
- Methodological Answer : The compound is likely synthesized via esterification between 4-(benzyloxy)phenol and 2-chlorobenzoyl chloride. Key steps include:
- Using anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Optimizing reaction time and temperature (e.g., refluxing in dichloromethane at 40–50°C for 6–8 hours) to achieve >80% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm ester linkages and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- FT-IR : Peaks at ~1730 cm (C=O stretch of ester) and 1250 cm (C-O-C stretch) .
- XRD : For crystalline samples, single-crystal X-ray diffraction provides precise bond lengths and angles, critical for structural validation .
Advanced Research Questions
Q. What are the mechanistic insights into the nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- The chlorobenzoate group undergoes nucleophilic attack at the carbonyl carbon. Kinetic studies using Hammett plots or isotopic labeling (e.g., O) can elucidate electronic effects of substituents .
- Computational modeling (DFT or MD simulations) predicts activation energies and transition states, aiding in catalyst design for improved reaction rates .
Q. How does the crystal structure of this compound influence its reactivity and stability?
- Methodological Answer :
- XRD analysis reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize the solid-state structure. These interactions may reduce susceptibility to hydrolysis .
- Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions, guiding storage conditions .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Assays : Test derivatives under standardized conditions (e.g., fixed concentrations, cell lines) to isolate structure-activity relationships .
- Metabolic Stability Studies : Use liver microsomes or cytochrome P450 assays to identify degradation pathways that may explain variability in bioactivity .
- Docking Simulations : Map interactions with target proteins (e.g., kinases) to rationalize discrepancies between in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
